molecular formula C13H21NO3 B1397102 tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 882036-78-4

tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Numéro de catalogue: B1397102
Numéro CAS: 882036-78-4
Poids moléculaire: 239.31 g/mol
Clé InChI: XYJAVZBRKJTDTI-FGWVZKOKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a bicyclic tertiary amine featuring a formyl group at position 3 and a tert-butyl carbamate (Boc) protecting group on the nitrogen. Key properties include:

  • Molecular Formula: C₁₃H₂₁NO₃
  • Molecular Weight: 239.315 g/mol
  • CAS Number: 882036-78-4
  • Purity: ≥97% (Aladdin Scientific, 2023) .
  • Applications: Used as a protein degrader building block (e.g., PROTACs) due to its reactive aldehyde group, enabling conjugation with nucleophiles like amines or hydrazines .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tert-butyl (1R,5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h8-11H,4-7H2,1-3H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJAVZBRKJTDTI-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Ring Closure and Formation of the Azabicyclic Core

One of the key steps involves ring closure to form the bicyclic structure. According to recent patent literature, a method involves reacting a suitable precursor amine (such as benzyl amine) with a precursor containing a linear or monocyclic framework under alkaline conditions to promote cyclization. This is followed by acidic hydrolysis to yield the bicyclic azabicyclo[3.2.1]octane scaffold.

Step Summary:

Step Reagents/Conditions Outcome
1 Benzyl amine, alkaline conditions Ring closure forming bicyclic intermediate
2 Acidic hydrolysis Removal of protecting groups, bicyclic core formation

This method is described in patent CN117865969A, which details the preparation of 3,8-diazabicyclo[3.2.1]octane derivatives with tert-butyl formate groups, closely related to the target compound.

Introduction of the tert-Butyl Carboxylate Group

The tert-butyl carboxylate (Boc) group is commonly introduced by reacting the bicyclic amine intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This step protects the nitrogen and stabilizes the molecule for subsequent functionalization.

Step Reagents/Conditions Outcome
1 Di-tert-butyl dicarbonate, base Formation of tert-butyl carbamate protecting group

Selective Formylation at the 3-Position

Formylation of the bicyclic ring at the 3-position is achieved using formylating agents such as:

  • Vilsmeier-Haack reagent (POCl3/DMF)
  • Or other mild formylation reagents compatible with the Boc-protected amine.

The reaction conditions are optimized to maintain stereochemical integrity and avoid overreaction or decomposition.

Step Reagents/Conditions Outcome
1 Vilsmeier-Haack reagent (POCl3/DMF) Introduction of formyl group at C-3

This step is critical for obtaining the aldehyde functionality while preserving the bicyclic framework and stereochemistry.

The stereochemistry (1R,3S,5S) is controlled by the choice of starting materials and reaction conditions during the ring closure and functionalization steps. Diastereoselective ring closure and formylation ensure the desired relative configuration. Chiral auxiliaries or catalysts may be employed in some synthetic routes to enhance stereoselectivity.

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Ring closure Benzyl amine, alkaline conditions Bicyclic azabicyclo[3.2.1]octane intermediate Formation of bicyclic core
2 Hydrolysis Acidic conditions Deprotected bicyclic amine Removal of protecting groups
3 Protection Di-tert-butyl dicarbonate, base Boc-protected bicyclic amine Stabilizes molecule for further reactions
4 Formylation Vilsmeier-Haack reagent (POCl3/DMF) tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate Introduction of aldehyde group
  • The ring closure under alkaline conditions followed by acidic hydrolysis provides a robust method to access the bicyclic core with good yields and stereochemical control.
  • Boc protection is essential to prevent side reactions during formylation.
  • Formylation using Vilsmeier-Haack reagent is selective and efficient, but reaction time and temperature must be carefully controlled to avoid overreaction.
  • Alternative formylation methods have been explored but Vilsmeier-Haack remains the most practical for this substrate.
  • Stereochemical purity is confirmed by NMR and chiral HPLC analysis in reported studies.

The preparation of this compound involves a multi-step synthesis focusing on bicyclic ring formation, Boc protection, and selective formylation. The methods reported in recent patents and chemical databases provide reliable protocols with good stereochemical control and yield. These preparation methods are foundational for further synthetic applications of this compound in medicinal chemistry.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes: tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : The formyl group can be oxidized to a carboxylic acid.

  • Reduction: : The formyl group can be reduced to an alcohol.

  • Substitution: : Functional groups on the bicyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions Used

  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Catalysts like palladium or copper can facilitate substitution reactions.

Major Products Formed: The major products depend on the type of reaction:

  • Oxidation: : Formation of carboxylic acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of various substituted bicyclic compounds.

Applications De Recherche Scientifique

Applications in Chemistry

  • Synthetic Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Catalysis: : Employed as a ligand in metal-catalyzed reactions.

Applications in Biology and Medicine

  • Drug Discovery: : Investigated for its potential as a pharmacophore in drug development.

  • Biological Studies: : Used as a probe to study biological pathways and enzyme functions.

Applications in Industry

  • Material Science: : Utilized in the synthesis of advanced materials with specific properties.

  • Agrochemicals: : Explored for its potential use in the development of new agrochemical products.

Mécanisme D'action

The mechanism of action of tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter the function of the target molecule, leading to changes in biological pathways. The exact pathways depend on the specific application and the biological system under study.

Comparaison Avec Des Composés Similaires

Functional Group Variations

Hydroxyl Derivatives
  • Example: tert-butyl (5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9) Molecular Weight: 227.30 g/mol Key Difference: Hydroxyl group replaces formyl, reducing electrophilicity. Applications: Intermediate for further functionalization (e.g., oxidation to ketones or coupling via Mitsunobu reactions) .
Amino Derivatives
  • Example: tert-butyl (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 207405-68-3) Molecular Weight: 226.32 g/mol Key Difference: Amino group enables amide bond formation or metal-catalyzed cross-coupling . Applications: Peptide synthesis or ligand design .
Ketone Derivatives
  • Example: Boc-protected nortropinone (tert-butyl (1R,5S)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) Molecular Weight: 225.28 g/mol Key Difference: Ketone group at position 3; reactive in nucleophilic additions (e.g., Grignard reactions) . Applications: Precursor for alkaloid synthesis .

Heterocyclic-Substituted Derivatives

Pyrazine/Pyrazole Derivatives
  • Example: tert-butyl (1R,3s,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate (75a) Synthesis: Nucleophilic substitution of hydroxy precursors with chloropyrazine (36% yield) .
Phenoxy Derivatives
  • Example: tert-butyl (1R,3r,5S)-3-phenoxy-8-azabicyclo[3.2.1]octane-8-carboxylate (67a) Synthesis: Mitsunobu reaction with phenol (55% yield) . Key Difference: Phenoxy group increases hydrophobicity, affecting pharmacokinetics .

Physicochemical and Reactivity Comparison

Compound Functional Group Molecular Weight (g/mol) Key Reactivity Applications
Target compound (3-formyl) Formyl 239.31 Aldehyde conjugation (e.g., Schiff bases) Protein degradation platforms
3-Hydroxy derivative Hydroxyl 227.30 Oxidation, Mitsunobu reactions Synthetic intermediates
3-Amino derivative Amino 226.32 Amide coupling, cross-coupling Peptide synthesis
3-Oxo derivative (Boc-nortropinone) Ketone 225.28 Nucleophilic additions (e.g., Grignard) Alkaloid synthesis
Pyrazine-substituted derivative (75a) Pyrazin-2-yloxy 363.15 Heterocyclic binding interactions Enzyme inhibition studies

Activité Biologique

tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 882036-78-4) is a bicyclic compound with potential biological significance. This article examines its biological activity, synthesis, and potential applications in medicinal chemistry.

  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.32 g/mol
  • IUPAC Name : tert-butyl (1R,3S,5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Structure :
O C N1 C 2 H CC C O C C 1 H CC2 OC C C C\text{O C N1 C 2 H CC C O C C 1 H CC2 OC C C C}

Antimicrobial Properties

Recent studies have highlighted the compound's activity against various bacterial strains. Notably, it has shown potent antibacterial effects against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for these bacteria ranged from <0.03125 to 0.25 μg/mL for Gram-positive bacteria and 1 to 4 μg/mL for Gram-negative bacteria .

The compound acts as a dual inhibitor of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. This mechanism is crucial for bacterial DNA replication and transcription, making it a viable candidate for antibiotic development . The binding mode of the compound at the ATP-binding site of GyrB has been elucidated through crystallography studies, revealing specific interactions that enhance its inhibitory effects .

Study 1: Efficacy Against MDR Strains

A study conducted on various MDR strains demonstrated that this compound exhibited significant antibacterial activity in vitro. The compound was tested against over 100 strains of both MDR and non-MDR bacteria, showing broad-spectrum efficacy with favorable solubility and metabolic stability .

Study 2: In Vivo Efficacy

In vivo studies using a mouse model of infection with vancomycin-intermediate Staphylococcus aureus showed promising results. The compound not only inhibited bacterial growth but also demonstrated low toxicity in the host organism, suggesting a favorable therapeutic index for potential clinical applications .

Data Table: Biological Activity Summary

Activity Target Organism MIC Range (μg/mL) Notes
AntibacterialStaphylococcus aureus<0.03125 - 0.25Effective against MDR strains
AntibacterialKlebsiella pneumoniae1 - 4Broad-spectrum activity
Dual Topoisomerase InhibitorDNA gyrase & topo IV-Specific binding interactions elucidated

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols starting from tert-butyl-protected bicyclic amines. For example, alkylation or coupling reactions (e.g., with aldehydes or iodinated intermediates) under sealed-tube conditions in polar aprotic solvents (e.g., DMF) at elevated temperatures (100°C) can yield the desired product. Catalytic bases like K₂CO₃ are critical for deprotonation and nucleophilic substitution . Yield variations (50%–85%) depend on solvent choice, temperature control, and stoichiometric ratios of reagents .

Q. How is stereochemical integrity ensured during synthesis, given the bicyclo[3.2.1]octane core?

  • Methodological Answer : Chiral starting materials (e.g., tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate) are used to preserve stereochemistry. Reaction conditions (e.g., stereospecific catalysts or chiral auxiliaries) and post-synthetic analyses (chiral HPLC, X-ray crystallography) verify retention of the (1R,3S,5S) configuration .

Q. What analytical techniques are prioritized for characterizing this compound?

  • Methodological Answer : LC-MS (ES+ mode) confirms molecular weight (e.g., m/z 335.2 [M+H]+ for intermediates) . ¹H/¹³C NMR resolves bicyclic ring protons and formyl group signals (δ ~9-10 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can regioselective functionalization of the bicyclo[3.2.1]octane scaffold be achieved for derivatization?

  • Methodological Answer : The 3-formyl group serves as a handle for selective modifications (e.g., reductive amination, hydrazone formation). Computational modeling (DFT) predicts reactivity at the formyl site versus the bicyclic nitrogen. Experimental validation via competition reactions (e.g., comparing formyl vs. amine reactivity) guides optimization .

Q. What strategies resolve contradictions in reported yields for analogous syntheses (e.g., 50% vs. 85%)?

  • Methodological Answer : Mechanistic studies (e.g., monitoring intermediates via in-situ NMR or LC-MS) identify bottlenecks. For example, incomplete deprotection of tert-butyl groups or side reactions (e.g., over-alkylation) may reduce yields. Optimizing stoichiometry (e.g., excess nucleophile) or using mixed solvents (DCE/TFE) enhances reaction efficiency .

Q. How does the formyl group influence biological activity in medicinal chemistry applications?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare the formyl derivative with analogs (e.g., hydroxyl, amine). In pan-Ras inhibitors, the formyl group enhances electrophilicity for covalent binding to cysteine residues. Biological assays (e.g., IC₅₀ measurements) quantify potency differences .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC. The tert-butyl carbamate group is prone to hydrolysis in acidic conditions, while the formyl group may oxidize. Recommendations: store at –20°C under inert gas (N₂ or Ar) to prevent degradation .

Q. How can computational methods predict degradation pathways or metabolic liabilities?

  • Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) to identify labile sites (e.g., formyl C=O). Molecular dynamics (MD) simulations model interactions with metabolic enzymes (e.g., cytochrome P450). Experimental validation via forced degradation (pH, light, heat) aligns with predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.